molecular formula C13H15NO B089237 2-Ethoxy-4,8-dimethylquinoline CAS No. 15113-01-6

2-Ethoxy-4,8-dimethylquinoline

Cat. No. B089237
CAS RN: 15113-01-6
M. Wt: 201.26 g/mol
InChI Key: MYOOFSYPOPYDJY-UHFFFAOYSA-N
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Description

2-Ethoxy-4,8-dimethylquinoline (EDQ) is a heterocyclic organic compound that belongs to the quinoline family. It is a yellow crystalline solid with a melting point of 107-109°C. EDQ has gained significant attention in scientific research due to its diverse applications in various fields, including biochemistry, organic synthesis, and material science.

Mechanism Of Action

The mechanism of action of 2-Ethoxy-4,8-dimethylquinoline involves the formation of a complex with metal ions, which results in a change in the fluorescence properties of the compound. The complex formation occurs through coordination of the nitrogen atom in the quinoline ring to the metal ion.

Biochemical And Physiological Effects

2-Ethoxy-4,8-dimethylquinoline has been shown to have several biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and neuroprotective effects. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-Ethoxy-4,8-dimethylquinoline in laboratory experiments is its high sensitivity and selectivity for metal ions. However, one of the limitations of using 2-Ethoxy-4,8-dimethylquinoline is its potential toxicity, which may limit its use in certain biological systems.

Future Directions

There are several future directions for the use of 2-Ethoxy-4,8-dimethylquinoline in scientific research. One potential area of research is the development of new fluorescent probes based on 2-Ethoxy-4,8-dimethylquinoline for the detection of other metal ions, such as iron and calcium. Another potential area of research is the investigation of the neuroprotective effects of 2-Ethoxy-4,8-dimethylquinoline in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
In conclusion, 2-Ethoxy-4,8-dimethylquinoline is a versatile compound with diverse applications in scientific research. Its unique properties make it a valuable tool for the detection of metal ions and the study of biochemical and physiological processes. Further research on 2-Ethoxy-4,8-dimethylquinoline is needed to fully understand its potential applications in various fields.

Synthesis Methods

The synthesis of 2-Ethoxy-4,8-dimethylquinoline can be achieved through several methods, including the Skraup reaction, Pfitzinger reaction, and Friedländer synthesis. The most common method for 2-Ethoxy-4,8-dimethylquinoline synthesis is the Skraup reaction, which involves the condensation of aniline, glycerol, and ethyl acetate in the presence of a catalyst, such as sulfuric acid, and a source of nitrogen, such as nitrobenzene.

Scientific Research Applications

2-Ethoxy-4,8-dimethylquinoline has been extensively studied for its scientific research applications, particularly in the field of biochemistry. It has been used as a fluorescent probe for the detection of metal ions, such as zinc and copper, in biological systems. 2-Ethoxy-4,8-dimethylquinoline has also been used as a reagent for the determination of amino acids and peptides in complex mixtures.

properties

CAS RN

15113-01-6

Product Name

2-Ethoxy-4,8-dimethylquinoline

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

2-ethoxy-4,8-dimethylquinoline

InChI

InChI=1S/C13H15NO/c1-4-15-12-8-10(3)11-7-5-6-9(2)13(11)14-12/h5-8H,4H2,1-3H3

InChI Key

MYOOFSYPOPYDJY-UHFFFAOYSA-N

SMILES

CCOC1=NC2=C(C=CC=C2C(=C1)C)C

Canonical SMILES

CCOC1=NC2=C(C=CC=C2C(=C1)C)C

Other CAS RN

15113-01-6

synonyms

4,8-Dimethyl-2-ethoxyquinoline

Origin of Product

United States

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